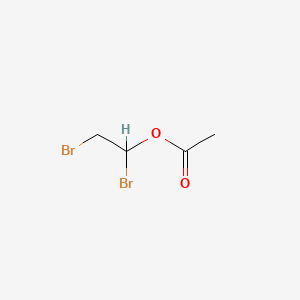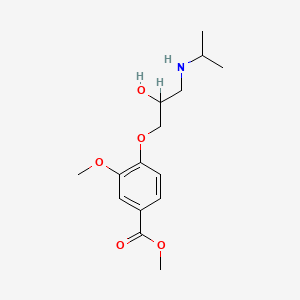
Improsulfan tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Improsulfan tosylate is a chemical compound with the molecular formula C15H27NO9S3. It is an organosulfonic ester and is known for its potential therapeutic applications, particularly as an antineoplastic agent. The compound is a derivative of Improsulfan, which is related to busulfan, an alkylating agent used in chemotherapy .
Preparation Methods
Improsulfan tosylate can be synthesized through the tosylation of Improsulfan. Tosylation involves the introduction of a tosyl group (p-toluenesulfonyl) into a molecule. The reaction typically uses tosyl chloride (TsCl) and a base such as pyridine in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
Improsulfan tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and tosylate ion.
Scientific Research Applications
Improsulfan tosylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its effects on cellular processes and its potential as a cytotoxic agent.
Medicine: this compound is investigated for its antineoplastic properties, making it a candidate for cancer treatment.
Industry: It is used in the production of other chemical compounds and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
Improsulfan tosylate exerts its effects primarily through alkylation, a process where an alkyl group is transferred to a molecule. This mechanism is similar to that of busulfan, where the compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This action results in the cytotoxic effects observed in cancer cells .
Comparison with Similar Compounds
Improsulfan tosylate is similar to other alkylating agents such as busulfan, cyclophosphamide, and melphalan. it is unique due to its specific structure and the presence of the tosylate group, which enhances its reactivity and potential therapeutic applications. Similar compounds include:
Busulfan: An alkylating agent used in chemotherapy.
Cyclophosphamide: Another alkylating agent with broad applications in cancer treatment.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer
Properties
CAS No. |
32784-82-0 |
|---|---|
Molecular Formula |
C15H27NO9S3 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2.C7H8O3S/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
XQGSVNHIIVBMPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
| 32784-82-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)










